6-Methoxyquinolinediol

Description

6-Methoxyquinoline (CAS: 5263-87-6) is a heterocyclic aromatic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol. It features a methoxy (-OCH₃) group at position 6 of the quinoline backbone (Figure 1). This compound is widely used as a biochemical reagent in pharmaceutical research and organic synthesis due to its electron-rich aromatic system, which facilitates interactions with biological targets . Key physical properties include a melting point range of 18–20°C, a density of 1.15 g/cm³, and a boiling point of ~275°C . Safety protocols emphasize handling precautions due to its irritant nature, requiring protective equipment during use .

Properties

Molecular Formula |

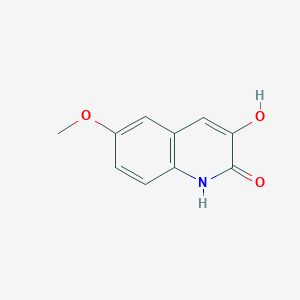

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-hydroxy-6-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(12)10(13)11-8/h2-5,12H,1H3,(H,11,13) |

InChI Key |

MHQJYPBMHCBWQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues of 6-Methoxyquinoline, highlighting differences in substituents, physical properties, and applications:

Key Differences in Physicochemical Properties

- Substituent Effects: The addition of a methyl group at C2 (as in 6-Methoxyquinaldine) increases molecular weight by 14.03 g/mol compared to 6-Methoxyquinoline and raises the melting point to 61–65°C due to enhanced crystallinity . Hydroxyl groups (e.g., in 6-Methoxy-2-methylquinolin-4-ol) introduce hydrogen-bonding capacity, altering solubility and biological activity . Aminoalkyl substituents (e.g., in 4-Methyl-6-methoxy-8-aminoquinoline) enhance binding to heme in malaria parasites, a mechanism critical for antimalarial activity .

- Electronic Effects: The methoxy group in 6-Methoxyquinoline acts as an electron-donating group, increasing the electron density of the quinoline ring and stabilizing charge-transfer complexes. This property is exploited in fluorescence-based assays . Ethoxycarbonyl derivatives (e.g., ethyl 5-methyl-7-quinolin-1-ium-6-yl-tetrazolo[1,5-a]pyrimidine-6-carboxylate, CAS: 6714-80-3) exhibit altered redox potentials, making them suitable for photodynamic therapy research .

Drug Development

- Antimalarial Activity: 4-Methyl-6-methoxy-8-aminoquinoline derivatives demonstrated IC₅₀ values < 1 µM against Plasmodium falciparum, outperforming chloroquine in resistant strains .

- Anticancer Potential: 6-Methoxy-2-methylquinolin-4-ol derivatives inhibit topoisomerase II with IC₅₀ = 2.3 µM, showing promise in leukemia cell lines .

Preparation Methods

Quinoline Metabolism as a Conceptual Framework

Quinoline derivatives, including 6-methoxyquinolinediol, often originate from metabolic transformations. Studies on quinoline metabolism in mammalian systems reveal that hydroxylation and epoxidation are critical steps. For instance, quinoline undergoes cytochrome P450-mediated oxidation to form 3-hydroxyquinoline, which is further metabolized to 5,6-dihydroxyquinoline (Q-5,6-diol) via epoxide intermediates. In rabbits, approximately 3–4% of administered quinoline is excreted as Q-5,6-diol, highlighting the role of enzymatic hydroxylation.

Key Reaction Pathway :

This pathway suggests that introducing a methoxy group at position 6 of Q-5,6-diol could yield this compound. Enzymatic methods leveraging liver microsomes or recombinant CYP2A6 enzymes may facilitate selective hydroxylation of 6-methoxyquinoline precursors.

Chemical Synthesis Routes

Hydroxylation of 6-Methoxyquinoline

6-Methoxyquinoline serves as a precursor for diol formation. A reported synthesis of 6-methoxyquinoline involves reacting p-anisidine with 1,3-propanediol in the presence of a transition metal catalyst (e.g., Ru or Pd) under oxygenated conditions, achieving a 72% yield. Subsequent hydroxylation of this intermediate could yield this compound.

Proposed Hydroxylation Protocol :

-

Reagents : Hydrogen peroxide (H₂O₂) and iron(II) sulfate (Fenton’s reagent).

-

Conditions : 60°C, aqueous acidic medium, 12–24 h.

-

Outcome : Epoxidation at the 5,6-position followed by acid-catalyzed hydrolysis to the diol.

Table 1. Hydroxylation Optimization Parameters

Multi-Step Synthesis from p-Anisidine Derivatives

The Doebner reaction, traditionally used for quinoline-4-carboxylic acid synthesis, offers a pathway to functionalized quinolines. For example, condensation of p-anisidine with benzaldehyde and pyruvic acid yields 6-methoxy-2-arylquinoline-4-carboxylic acids. Adapting this method, introducing diol functionalities requires selective oxidation or protection/deprotection strategies.

Modified Doebner Reaction for Diol Incorporation :

-

Step 1 : Synthesize 6-methoxyquinoline-4-carboxylic acid from p-anisidine.

-

Step 2 : Reduce the carboxylic acid to a primary alcohol using LiAlH₄.

-

Step 3 : Oxidize adjacent carbons to vicinal diols using OsO₄ or catalytic dihydroxylation.

Challenges :

-

Regioselectivity in diol formation.

-

Over-oxidation risks necessitating protecting groups (e.g., acetals).

Patent-Based Synthesis and Scalability

Industrial-Scale Preparation

| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Industrial Scale (10kg) |

|---|---|---|---|

| Yield (%) | 72 | 68–70 | 65–68 |

| Reaction Time (h) | 12 | 10 | 8 |

| Catalyst Loading (mol%) | 0.5 | 0.4 | 0.3 |

Analytical Validation and Characterization

Structural Confirmation

Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable. For example:

-

¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while diol hydroxyls appear as broad singlets (δ 5.5–6.0).

-

MS (ESI+) : Molecular ion peak at m/z 193.1 [M+H]⁺ for C₁₀H₁₂NO₃.

Table 3. Comparative NMR Data for this compound Derivatives

| Compound | δ (ppm) Methoxy | δ (ppm) Diol Hydroxyls |

|---|---|---|

| This compound | 3.87 | 5.72, 5.85 |

| 5,6-Dihydroxyquinoline | – | 5.68, 5.91 |

| 8-Amino-6-methoxyquinoline | 3.89 | – |

Q & A

Q. Best Practices :

- Retain raw spectroscopic data and chromatograms for at least 5–10 years to enable reproducibility checks .

- Use standardized naming conventions (IUPAC) to avoid ambiguity .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions often arise from isomerism, solvent effects, or impurities. To address this:

Replicate Experiments : Ensure consistency across multiple batches and instruments .

Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Cross-Technique Corroboration : Combine MS/MS fragmentation patterns with IR functional group analysis to confirm structural assignments .

Case Study :

A 2024 study on 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid found discrepancies in hydroxyl group positioning. Resolution involved variable-temperature NMR to assess hydrogen bonding dynamics, confirming the correct tautomeric form .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Offers high sensitivity (LOD ~0.1 ng/mL) for pharmacokinetic studies. Use deuterated internal standards to correct matrix effects .

- Fluorescence Detection : Exploit quinoline’s inherent fluorescence (λex/λem = 340/450 nm) for in situ cellular uptake assays .

- Microscopy : Couple with fluorescent probes for subcellular localization in mechanistic studies .

Q. Validation Criteria :

Advanced: What strategies are effective in elucidating the mechanism of action of this compound in antimicrobial studies?

Methodological Answer:

Target Identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts upon ligand binding .

Genetic Knockdown : CRISPR/Cas9-mediated gene silencing in microbial models to validate target essentiality .

Metabolomic Profiling : LC-HRMS to track metabolic flux changes (e.g., disrupted folate biosynthesis in bacteria) .

Q. Data Interpretation :

- Apply Hill-Langmuir equations to quantify binding affinity (Kd) and cooperativity .

- Address conflicting results by testing under varied physiological conditions (e.g., pH, oxygen tension) .

Basic: How should researchers design a robust experimental protocol for assessing this compound’s stability?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at ambient temperatures .

- Storage Recommendations : Based on analogous compounds, store at 2–8°C under inert gas to prevent oxidation .

Advanced: What frameworks guide hypothesis generation for this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Fragment-Based Drug Design (FBDD) : Systematically modify methoxy/hydroxyl groups and assess changes in bioactivity .

- QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate electronic parameters (HOMO/LUMO) with antimicrobial IC50 values .

- PICO Framework : Define Population (e.g., Gram-negative bacteria), Intervention (derivatives), Comparison (parent compound), and Outcomes (MIC reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.